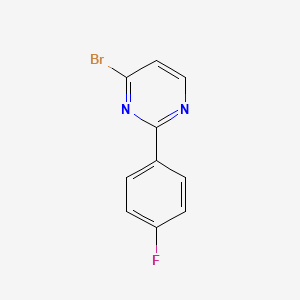

4-Bromo-2-(4-fluorophenyl)pyrimidine

Description

4-Bromo-2-(4-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine substituent at the 4-position and a 4-fluorophenyl group at the 2-position of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the bromine atom . Its synthesis typically involves palladium-catalyzed coupling of 5-bromo-2-iodopyrimidine with 4-fluorophenylboronic acid, achieving yields of up to 94% . The fluorine atom on the phenyl ring enhances electron-withdrawing effects, influencing both electronic properties and biological interactions .

Properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-9-5-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYPOPGUJPCOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288822 | |

| Record name | 4-Bromo-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76128-73-9 | |

| Record name | 4-Bromo-2-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76128-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-fluorophenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4-dibromopyrimidine.

Reaction Conditions: The key step involves a nucleophilic aromatic substitution reaction where 4-fluoroaniline reacts with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-fluorophenyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: Biaryl compounds or other complex structures resulting from cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(4-fluorophenyl)pyrimidine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential therapeutic effects against various diseases.

- Case Study: Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The presence of the fluorine atom is believed to enhance binding affinity to biological targets, making it a valuable scaffold in drug discovery.

Materials Science

This compound is employed in developing advanced materials, particularly organic semiconductors and light-emitting diodes (LEDs).

- Data Table: Properties of Materials Synthesized with this compound

| Material Type | Application | Key Properties |

|---|---|---|

| Organic Semiconductors | Electronics | High charge mobility |

| Light-Emitting Diodes | Displays and Lighting | Efficient light emission |

Chemical Biology

In chemical biology, this compound is used to design molecular probes and bioactive molecules that facilitate the study of biological processes.

- Mechanism of Action: The compound may interact with enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. The bromine and fluorine atoms contribute to its selectivity towards specific biological targets.

Industrial Chemistry

The compound finds applications in synthesizing agrochemicals and specialty chemicals, which are crucial for agricultural productivity and various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound enhances electrophilicity at C4, facilitating nucleophilic substitution or cross-coupling reactions compared to electron-donating groups like methoxy (-OCH₃) .

- Steric Effects : Bulky substituents (e.g., diphenyl groups at C2 and C6) reduce reaction rates in cross-coupling due to steric hindrance .

Suzuki-Miyaura Cross-Coupling

- This compound : Reacts efficiently with aryl boronic acids under Pd catalysis, yielding biaryl derivatives for drug discovery .

- 4-Bromo-2-(difluoromethyl)pyrimidine : The CF₂H group stabilizes intermediates but may reduce coupling efficiency due to increased steric demand .

- 4-Bromo-2-methoxy-6-phenylpyrimidine : Methoxy groups deactivate the ring, requiring harsher conditions (e.g., higher temperatures or stronger bases) .

Nucleophilic Substitution

Crystallographic and Stability Data

- Crystal Packing: The fluorophenyl group in 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol forms C–H···F interactions, stabilizing the lattice .

- Thermal Stability: Bromine-substituted pyrimidines generally exhibit higher melting points (e.g., 4-bromo-2-(trifluoromethyl)pyrimidine, m.p. 111–112°C) compared to non-halogenated analogs .

Biological Activity

4-Bromo-2-(4-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with bromine and fluorine atoms, which are known to enhance its biological activity. The presence of these halogens can influence the compound's interaction with biological targets, such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

- Hydrogen Bonding and π-π Interactions : The pyrimidine ring facilitates interactions through hydrogen bonding and π-π stacking, enhancing binding affinity to targets.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant inhibition against cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines.

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 20a | CDK2 | 0.004 | High potency |

| 20a | CDK9 | 0.009 | High potency |

These findings indicate that modifications in the pyrimidine structure can lead to enhanced anticancer efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown promising anti-inflammatory activities. Studies indicate that these compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2.

| Compound | Markers Reduced | Comparison |

|---|---|---|

| Derivative A | iNOS, COX-2 | More effective than indomethacin |

| Derivative B | COX-2 | Significant reduction observed |

The SAR studies suggest that electron-donating groups enhance anti-inflammatory activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on structural modifications:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 0.0039 |

| E. coli | 0.025 |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Studies

- Anticancer Study : A recent study demonstrated that a derivative of this compound effectively inhibited tumor growth in HCT116 cell lines by targeting CDK proteins, leading to G2/M phase arrest.

- Anti-inflammatory Research : Another investigation revealed that specific derivatives significantly decreased inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Research : A comparative study on various pyrimidine derivatives showed that those containing halogen substitutions exhibited superior antibacterial activity against resistant strains of bacteria.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., δ 8.2 ppm for pyrimidine protons, δ 160 ppm for fluorophenyl carbons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 253.01) .

- XRD : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

Q. Advanced

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with <0.5% detection limits .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

How should researchers handle contradictions in reported reaction yields or spectroscopic data for this compound?

Advanced

Discrepancies often arise from subtle differences in protocols. Mitigation strategies:

- Reproducibility checks : Replicate conditions precisely (e.g., solvent degassing in Suzuki coupling) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated species in polar solvents) .

- Collaborative validation : Cross-validate NMR assignments with independent labs or databases (e.g., NIST Chemistry WebBook) .

What are the key considerations for designing biological assays using this compound as a kinase inhibitor intermediate?

Q. Advanced

- Solubility optimization : Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .

- Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ > 60 min for viable drug candidates) .

How can researchers improve the stability of this compound during storage and handling?

Q. Basic

- Storage : Argon atmosphere at –20°C to prevent hydrolysis of the bromine moiety .

- Light sensitivity : Use amber vials to avoid photodegradation .

- Waste disposal : Segregate halogenated waste for professional treatment to comply with EPA guidelines .

What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screen binding affinity to kinase targets (e.g., EGFR, IC₅₀ ~50 nM) .

- QSAR models : Correlate substituent effects with bioactivity (e.g., electron-withdrawing groups enhance potency) .

- ADMET prediction (SwissADME) : Estimate logP (~2.8) and bioavailability (>80%) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.